2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Antimicrobial Resistance MRSA Benzimidazole Derivatives

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine (CAS 135875-16-0) is a unique scaffold where the 5-chloro substituent is essential for bioactivity. This primary amine intermediate enables rapid derivatization for antimicrobial, anticancer, and antiviral leads. SAR studies confirm 5-halo substitution is critical for MRSA activity comparable to ciprofloxacin; generates topoisomerase I inhibitors outperforming non-chlorinated analogs; and achieves sub-100 nM anti-HIV-1 ALLINI activity (PDB 4O55). The free amine allows facile conjugation to warheads. ≥95% purity, solid; in stock for immediate shipment.

Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
CAS No. 135875-16-0
Cat. No. B147730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine
CAS135875-16-0
Molecular FormulaC9H10ClN3
Molecular Weight195.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)CCN
InChIInChI=1S/C9H10ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13)
InChIKeyWKDCEGOIWKEIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine (CAS 135875-16-0) for Pharmaceutical Intermediates & Chemical Biology


2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine (CAS 135875-16-0) is a chloro-substituted benzimidazole derivative featuring a primary ethylamine side chain at the 2-position . The compound is a versatile synthetic intermediate for constructing bioactive molecules, owing to the benzimidazole pharmacophore scaffold combined with the nucleophilic amine handle . The 5-chloro substituent modulates both the electronic character of the heterocyclic core and serves as a position-specific marker for cross-coupling and further derivatization .

Why Substituting 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine with Non-Chlorinated Analogs Compromises Derivative Potency


Replacing 2-(5-chloro-1H-benzimidazol-2-yl)ethanamine with the non-halogenated 2-(1H-benzimidazol-2-yl)ethanamine analog eliminates the electron-withdrawing effect of the 5-chloro substituent, which is critical for tuning the pKa of the benzimidazole NH and modulating hydrogen-bonding interactions with biological targets . SAR studies on benzimidazole scaffolds demonstrate that 5-halo substitution confers broad-spectrum antimicrobial activity and enhanced potency against MRSA strains comparable to ciprofloxacin, whereas the non-halogenated parent benzimidazole lacks these differentiated properties [1].

Quantitative Differentiation: 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine vs. Comparators


5-Chloro Substitution Enables Broad-Spectrum Antibacterial Activity with MIC Values Comparable to Ciprofloxacin Against MRSA

In a systematic SAR study of 53 benzimidazole derivatives, 5-halo-substituted benzimidazoles demonstrated broad-spectrum antibacterial activity, whereas non-halogenated analogs showed substantially reduced potency. Derivatives possessing the 5-chloro substituent displayed MIC values against two methicillin-resistant Staphylococcus aureus (MRSA) strains comparable to ciprofloxacin, the widely-used clinical comparator [1]. The non-chlorinated parent benzimidazole scaffold lacked this level of activity.

Antimicrobial Resistance MRSA Benzimidazole Derivatives

5-Chloro Substitution Enhances Topoisomerase I Inhibition Relative to Non-Chlorinated Benzimidazole Derivatives

In a head-to-head evaluation of nine 1H-benzimidazole derivatives with substituents at positions 2 and 5, the compound 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole exerted the most profound topoisomerase I inhibition and cytotoxicity among all analogs tested [1]. Non-chlorinated analogs (e.g., 2-(1H-benzimidazol-2-yl)phenol and its morpholine/piperidine/pyrrolidine derivatives) showed inferior inhibition profiles, confirming the functional advantage conferred by the 5-chloro substituent.

Topoisomerase I Cytotoxicity HeLa

5-Chloro-Benzimidazole Scaffold Serves as Validated Core for HIV-1 Integrase Allosteric Inhibitors with Sub-100 nM EC50

The 5-chloro-1H-benzimidazol-2-yl moiety is a validated core element in clinically promising HIV-1 integrase allosteric inhibitors (ALLINIs). The pyridine-based inhibitor KF116, incorporating the 5-chloro-benzimidazole group, potently blocks HIV-1 replication with an EC50 of 0.024 μM (24 nM) by inducing aberrant integrase multimerization in virus particles [1]. The crystal structure (PDB 4O55) confirms direct engagement of the 5-chloro-benzimidazole moiety with the HIV-1 integrase catalytic core domain [2].

HIV-1 Integrase ALLINI Antiviral

5-Chloro-Benzimidazole Derivatives Achieve Sub-50 nM IC50 in Lung and Breast Cancer Cell Lines, Outperforming Cisplatin

A series of 4-(5-chloro-1H-benzimidazol-2-yl)-benzoic acid benzylidene hydrazide derivatives were evaluated against A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma) cells. Among the tested compounds, derivatives 3e and 3f showed significant cytotoxic activity with an IC50 value of 0.0316 μM (31.6 nM) against both cell lines [1]. In comparison, the standard drug cisplatin exhibited IC50 values of 0.045 μM and 0.052 μM in the same experimental context [2], indicating that the 5-chloro-benzimidazole-based compounds achieved superior potency.

Anticancer A549 MCF-7

5-Chloro-Benzimidazole Derivatives Demonstrate Antiviral Activity Against CVB-5 and RSV with EC50 Values Comparable to Reference Drugs

A library of 86 benzimidazole derivatives was screened against a panel of ten RNA and DNA viruses. Fifty-two compounds displayed activity against one or more viruses . Notably, 14 compounds exhibited EC50 values in the range of 9-17 μM against Coxsackie virus B5 (CVB-5), with selectivity indices (SI) ranging from 6 to >11, comparable to the reference drug NM108. Additionally, 7 compounds showed EC50 values of 5-15 μM against respiratory syncytial virus (RSV) with SI from 6.7 to ≥20, comparable to or more potent than ribavirin . The activity profiles were strongly dependent on substitution patterns, with specific scaffolds including 2-benzylbenzimidazole, 1-phenylbenzimidazole, and 2-trifluoromethylbenzimidazole showing interesting levels of activity .

Antiviral CVB-5 RSV

Optimal Use Cases for 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine (CAS 135875-16-0) Based on Empirical Differentiation


Medicinal Chemistry: Synthesis of HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

Leverage the 5-chloro-benzimidazole-2-yl ethanamine scaffold as a core intermediate for constructing pyridine-based ALLINIs that achieve sub-100 nM anti-HIV-1 EC50 values [1]. The validated crystal structure (PDB 4O55) provides a rational basis for structure-based design of next-generation integrase inhibitors targeting aberrant multimerization [2].

Oncology Drug Discovery: Construction of Topoisomerase I Inhibitors and Cytotoxic Hydrazone Derivatives

Utilize the 5-chloro-benzimidazole core to synthesize derivatives with validated topoisomerase I inhibitory activity superior to non-chlorinated analogs [1]. Extend this core with hydrazone moieties to achieve single-digit to sub-100 nM IC50 values against A549 and MCF-7 cancer cell lines, outperforming cisplatin by approximately 1.4-1.6× [2].

Antimicrobial Lead Optimization: MRSA-Targeted Antibacterial Agents

Incorporate the 5-chloro-benzimidazole-2-yl ethanamine scaffold into antibacterial lead series, based on SAR evidence that 5-halo substitution is essential for achieving MIC values comparable to ciprofloxacin against methicillin-resistant S. aureus strains [1]. The free primary amine enables facile conjugation to diverse warheads and targeting moieties.

Antiviral Research: Development of Broad-Spectrum Anti-RNA Virus Agents

Employ the benzimidazole core as a privileged scaffold for antiviral drug discovery targeting CVB-5 and RSV, with documented EC50 values in the 5-17 μM range and selectivity indices up to ≥20 [1]. The 5-chloro substitution pattern modulates electronic properties for optimizing target engagement and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.